molecular formula C7H7F2NO2S B2919463 4-(Difluoromethyl)benzene-1-sulfonamide CAS No. 1630983-00-4

4-(Difluoromethyl)benzene-1-sulfonamide

Cat. No.: B2919463
CAS No.: 1630983-00-4
M. Wt: 207.19
InChI Key: OMYULOMLWGHKTE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzene-1-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a sulfonamide group. Its molecular formula is C7H7F2NO2S, and it has a molecular weight of 207.20 g/mol .

Preparation Methods

The synthesis of 4-(Difluoromethyl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(Difluoromethyl)benzenesulfonyl chloride with ammonia or an amine under suitable conditions . This reaction typically requires the use of a base such as triethylamine and a solvent like acetonitrile. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

4-(Difluoromethyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Difluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

4-(Difluoromethyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as sulfanilamide and sulfamethoxazole. While these compounds share a common sulfonamide group, this compound is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity . Similar compounds include:

    Sulfanilamide: Used as an antibacterial agent.

    Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.

Properties

IUPAC Name

4-(difluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,7H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYULOMLWGHKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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